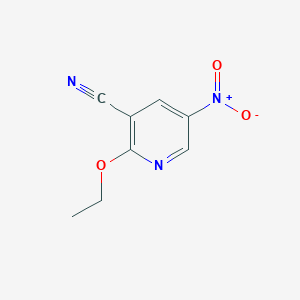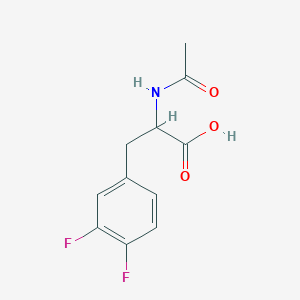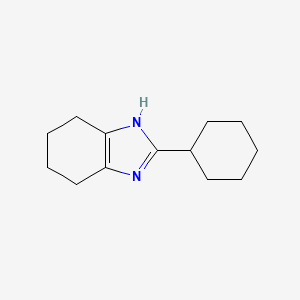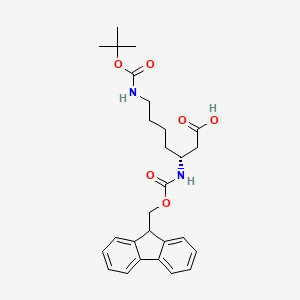
Fmoc-D-beta-homolysine(Boc)
概要
説明
Fmoc-D-beta-homolysine(Boc) is a compound with the molecular formula C27H34N2O6 . It is also known by several synonyms, including ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid .
Synthesis Analysis
Fmoc-D-beta-homolysine(Boc) is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . Normally the Fmoc group is removed before the peptide is cleaved from the resin .Molecular Structure Analysis
The molecular weight of Fmoc-D-beta-homolysine(Boc) is 482.6 g/mol . The InChI string representation of its structure isInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 . Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
Fmoc-D-beta-homolysine(Boc) appears as a white to off-white powder . Its melting point ranges from 124 to 128 °C . The optical rotation is [a]20D = 12 ± 1 ° (C=1 in CH3Cl) .科学的研究の応用
Glycosylation in Peptide Synthesis
Fmoc-D-beta-homolysine(Boc) derivatives have been utilized in the synthesis of glycosylated hydroxylysine derivatives, which are crucial for solid-phase peptide synthesis. For example, δ-O-Glycosylated Fmoc-hydroxylysine derivatives have been prepared by introducing a β-D-galactopyranosyl group, followed by the addition of an Fmoc group. This method is used for synthesizing sequences derived from type IV collagen, highlighting its importance in studying collagen structure and function (Malkar et al., 2000).
Construction of Glycoconjugates
The orthogonally protected building block N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine has been synthesized using Fmoc-D-beta-homolysine(Boc) for the preparation of triantennary peptide glycoclusters on a solid support. This showcases the compound's utility in mimicking natural carbohydrate ligands, which are significant in studying carbohydrate-protein interactions and their biological implications (Katajisto et al., 2002).
Hydrogel Formation and Self-Assembly
Research on Fmoc-tripeptides, including those containing Fmoc-D-beta-homolysine(Boc), has revealed their significant role in self-assembly and hydrogel formation. These peptides form distinct self-assembled structures based on their sequence, which influences the mechanical properties and anisotropy of the hydrogels formed. This has potential applications in the development of biomaterials and tissue engineering (Cheng et al., 2010).
Receptor Binding Modulation by Glycosylation
The synthesis of glycosylated Fmoc-hydroxylysine derivatives using Fmoc-D-beta-homolysine(Boc) has enabled the construction of collagen-model triple-helical peptides. This research is critical for understanding how glycosylation of hydroxylysine residues in collagen affects receptor binding, which is crucial for deciphering cellular interactions with the extracellular matrix and its implications in disease processes and tissue regeneration (Cudic & Fields, 2020).
作用機序
Target of Action
Fmoc-D-beta-homolysine(Boc) is a complex compound used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains . The compound acts as a protective group, preventing unwanted reactions at these sites during the synthesis process .
Mode of Action
The compound works by forming carbamates with amines . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino groups in the peptide chain during synthesis . The Fmoc group is removed by base, typically secondary amines in DMF . The Boc group can be removed by acid .
Result of Action
The result of the action of Fmoc-D-beta-homolysine(Boc) is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .
Action Environment
The action of Fmoc-D-beta-homolysine(Boc) is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the peptide synthesis . The compound is typically stored at temperatures less than or equal to -4°C .
Safety and Hazards
将来の方向性
Recent research has shown a resurgence in peptide drug discovery, with Fmoc solid-phase peptide synthesis (SPPS) being the method of choice . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that any given peptide sequence would be synthesized accurately . This could potentially guide future directions in the synthesis and application of compounds like Fmoc-D-beta-homolysine(Boc).
生化学分析
Biochemical Properties
Fmoc-D-beta-homolysine(Boc) plays a significant role in biochemical reactions. It is used as a protecting group for amines in synthesis . The Fmoc group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .
Cellular Effects
It is known that the compound can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .
Molecular Mechanism
The Fmoc group in Fmoc-D-beta-homolysine(Boc) is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Fmoc-D-beta-homolysine(Boc) is stable and can be stored at temperatures less than or equal to -4°C
Metabolic Pathways
It is known that the compound is involved in the process of peptide synthesis .
特性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQLGECIYUDT-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


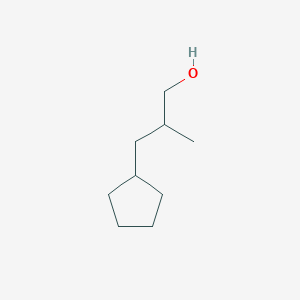
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

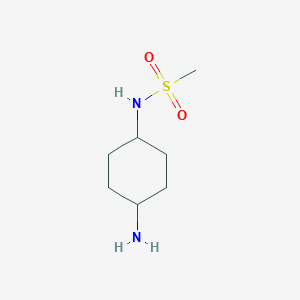
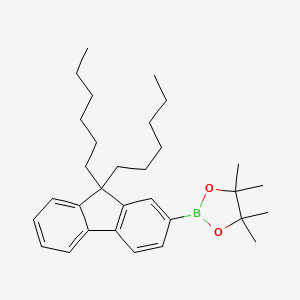
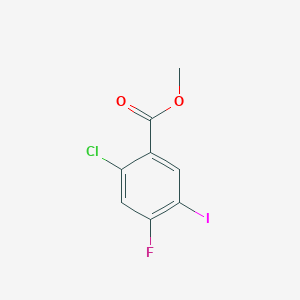
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)


